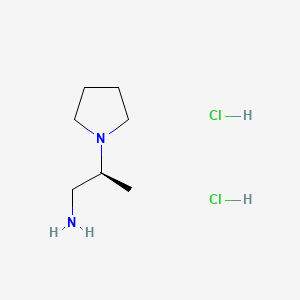
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is an organic compound with the molecular formula C10H17N3 This compound features a pyrimidine ring attached to a pentan-1-amine chain, with a methyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2-chloropyrimidine with 3-methylpentan-1-amine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. This compound may also modulate specific signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(pyrimidin-2-yl)butan-1-amine
- 3-Methyl-1-(pyridin-2-yl)pentan-1-amine
- 4-Methyl-1-(pyrimidin-2-yl)hexan-1-amine
Uniqueness
3-Methyl-1-(pyrimidin-2-yl)pentan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring and the pentan-1-amine chain.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-methyl-1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8(2)7-9(11)10-12-5-4-6-13-10/h4-6,8-9H,3,7,11H2,1-2H3 |
Clé InChI |
IYVPYEDIVLECCI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C1=NC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


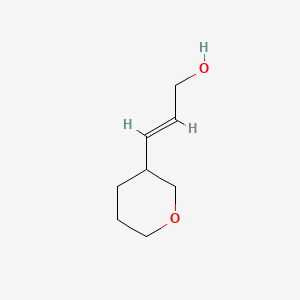
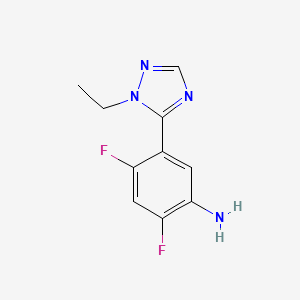

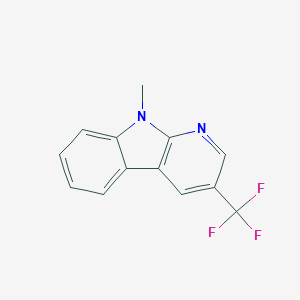

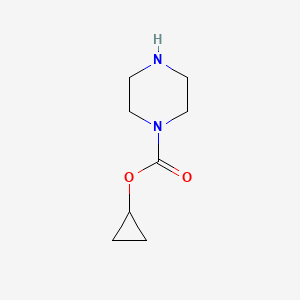
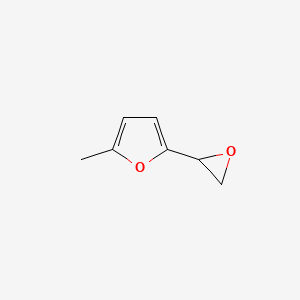
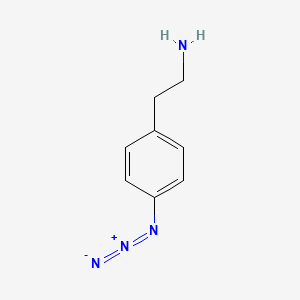



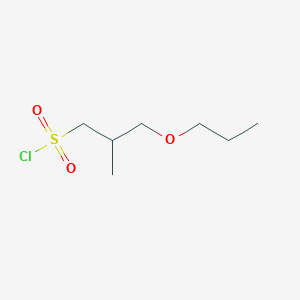
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)
